molecular formula C11H16O B7893294 2,4,5-Trimethylphenethyl alcohol

2,4,5-Trimethylphenethyl alcohol

Cat. No.: B7893294
M. Wt: 164.24 g/mol
InChI Key: QEJTXPBTYJTCFR-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenethyl alcohol is an organic compound with the molecular formula C11H16O It is a derivative of phenethyl alcohol, characterized by the presence of three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of 2,4,5-trimethylbenzyl chloride with a suitable nucleophile, such as sodium ethoxide, followed by reduction of the resulting intermediate . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl bromide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,4,5-Trimethylbenzaldehyde or 2,4,5-Trimethylbenzoic acid.

    Reduction: 2,4,5-Trimethylphenethyl hydrocarbon.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylphenethyl alcohol involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: A simpler analog without the methyl substitutions.

    2,4,5-Trimethylbenzyl alcohol: Similar structure but lacks the ethyl group.

    2,4,6-Trimethylphenethyl alcohol: Differs in the position of the methyl groups.

Uniqueness

2,4,5-Trimethylphenethyl alcohol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

2,4,5-Trimethylphenethyl alcohol (TMPA) is an organic compound with the molecular formula C11H16O. It is a derivative of phenethyl alcohol, characterized by three methyl groups attached to the benzene ring. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and toxicology.

TMPA can be synthesized through several methods, with one common approach involving the alkylation of 2,4,5-trimethylbenzyl chloride followed by reduction. The synthesis methods are optimized for higher yields and purity in industrial settings. The compound undergoes various chemical reactions such as oxidation to form aldehydes or carboxylic acids, and reduction to yield hydrocarbons.

The biological activity of TMPA is attributed to its interaction with specific molecular targets in biological systems. It may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The hydroxyl group in TMPA can form hydrogen bonds, which may influence its binding affinity and activity in biological contexts.

Biological Activity

1. Antimicrobial Properties:
Research indicates that TMPA exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents.

2. Neurobiological Effects:
Studies involving animal models have explored the neurobiological effects of compounds related to TMPA. For instance, exposure to certain predator odors similar to TMPA has been shown to alter alcohol self-administration behaviors in rats, indicating a possible link between stress responses and alcohol consumption patterns .

3. Toxicological Studies:
Toxicity assessments reveal that TMPA has a certain degree of toxicity when administered at high doses. For example, acute oral LD50 values have been reported around 1.5 g/kg in mice . Chronic exposure studies have indicated potential liver and kidney damage at elevated doses .

Comparative Analysis

To better understand the biological activity of TMPA, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Phenethyl Alcohol C8H10OMild antimicrobial properties
2,4-Dimethylphenethyl Alcohol C10H14OModerate antifungal activity
2,4,6-Trimethylphenethyl Alcohol C11H16OSimilar reactivity but different potency

Case Studies

Several case studies have been conducted to evaluate the biological effects of TMPA:

  • Case Study 1: A study on the effects of TMPA on microbial growth showed a significant reduction in bacterial colonies when treated with varying concentrations of TMPA, demonstrating its potential as a natural antimicrobial agent.
  • Case Study 2: Research involving Long-Evans rats indicated that exposure to predator odors influenced alcohol consumption behaviors. The findings suggest that compounds like TMPA may play a role in modulating stress-related drinking behaviors .

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJTXPBTYJTCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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